5-Dehydroxyparatocarpin K

Beschreibung

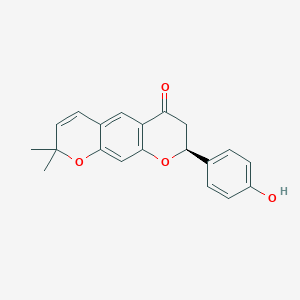

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAWXMYPBINIJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Framework for the Isolation and Characterization of 5-Dehydroxyparatocarpin K and Related Prenylated Flavonoids from Putative Natural Sources

An In-depth Technical Guide for the Scientific Professional

Disclaimer: A thorough review of indexed scientific literature reveals no direct publications detailing the isolation or natural sources of a compound specifically named "5-Dehydroxyparatocarpin K." This suggests the compound may be novel, exceptionally rare, or documented under an alternative nomenclature. The name, however, implies a structural relationship to the "paratocarpin" class of molecules, which are prenylated flavonoids. This guide is therefore structured as a predictive, first-principles-based protocol, leveraging established methodologies for the isolation of structurally similar compounds from their most probable botanical origins: the genera Paratocarpus and Artocarpus of the Moraceae family. This document serves as a robust technical blueprint for researchers aiming to isolate and identify such target molecules.

Part 1: Phytochemical Context and Probable Natural Sources

The Genera Paratocarpus and Artocarpus: A Reservoir of Phenolic Bioactives

The Moraceae family, particularly the genera Artocarpus and the closely related Paratocarpus, are well-documented sources of a rich diversity of phenolic compounds.[1][2] These plants have long been utilized in traditional medicine, and modern phytochemical investigations have confirmed their value as sources of bioactive molecules.[3][4] While the genus Paratocarpus is less extensively studied, the phytochemical profile of Artocarpus provides a strong and predictive model for the types of compounds likely to be present.

The chemical landscape of these genera is dominated by:

-

Prenylated Flavonoids: This is the most characteristic class of compounds. The basic flavonoid skeleton is decorated with one or more isoprenoid (prenyl, geranyl, etc.) side chains, which significantly modifies their biological activity and lipophilicity. Compounds like Artonin J and Artonin E have been successfully isolated from Artocarpus hirsutus.

-

Chalcones and Dihydrochalcones: These are biosynthetic precursors to flavonoids and are often found alongside them. A novel dihydrochalcone was recently isolated from Artocarpus lowii.[5][6]

-

Stilbenoids and Arylbenzofurons: These phenolic compounds are also frequently reported and contribute to the overall bioactivity of the plant extracts.[2][3]

Given its name, this compound is almost certainly a prenylated flavonoid. The isolation strategy must therefore be tailored to the physicochemical properties of this compound class.

Selecting and Preparing Plant Material

The concentration of secondary metabolites can vary significantly between different parts of the plant. For prenylated flavonoids in Artocarpus and related species, the heartwood, root bark, and stem bark are typically the most concentrated sources.[7]

Protocol for Material Preparation:

-

Authentication: Botanical identification of the plant material by a qualified taxonomist is a critical first step to ensure reproducibility and accuracy.

-

Drying: The collected plant material should be air-dried in the shade or in a ventilated oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material must be ground into a coarse powder (typically 20-40 mesh) to increase the surface area available for solvent extraction, thereby enhancing extraction efficiency.

Part 2: A Step-by-Step Guide to Isolation and Purification

The following protocol is a multi-stage, systematic workflow designed to isolate a target prenylated flavonoid from a complex plant matrix. Each stage is designed to purify the sample by removing classes of interfering compounds, progressively enriching the target molecule for final purification.

Stage 1: Comprehensive Extraction

The objective of this stage is to efficiently extract the broadest possible range of secondary metabolites, including the target compound, from the prepared plant powder. This is typically achieved through sequential extraction with solvents of increasing polarity.

Rationale for Solvent Choice: A sequential extraction first uses a non-polar solvent to remove lipids, waxes, and chlorophyll (which can interfere with subsequent chromatography) before employing more polar solvents to extract the desired phenolic compounds.

| Solvent | Polarity Index | Target Compound Classes | Rationale |

| n-Hexane | 0.1 | Lipids, Waxes, Sterols, Chlorophyll | Defatting the matrix; removal of non-polar interferents. |

| Acetone | 5.1 | Flavonoids, Chalcones, Xanthones | Excellent solvent for a wide range of phenolic compounds. |

| Ethyl Acetate | 4.4 | Flavonoid Aglycones, Phenolic Acids | Selectively extracts medium-polarity compounds. |

| Methanol/Ethanol | 5.1 / 4.3 | Flavonoid Glycosides, Tannins | Extracts highly polar compounds.[8] |

Recommended Protocol: Ultrasonic-Assisted Sequential Extraction Ultrasonic-Assisted Extraction (UAE) is preferred over simple maceration or Soxhlet extraction due to its higher efficiency, reduced solvent consumption, and lower operating temperatures, which minimizes compound degradation.[9]

-

Macerate 1 kg of dried plant powder in 5 L of n-hexane.

-

Place the suspension in an ultrasonic bath and sonicate at 40 kHz for 60 minutes at room temperature.

-

Filter the mixture and collect the hexane extract. Repeat this process two more times. Combine the hexane extracts.

-

Air-dry the plant residue completely to remove residual hexane.

-

Repeat steps 1-3 sequentially on the plant residue using acetone, followed by methanol.

-

Evaporate the solvents from the acetone and methanol extracts in vacuo using a rotary evaporator to yield the respective crude extracts. The acetone extract is often the most enriched in prenylated flavonoids.

Stage 2: Solvent Partitioning (Liquid-Liquid Extraction)

The crude acetone (or methanol) extract is still a complex mixture. Liquid-Liquid Extraction (LLE) is a crucial step to fractionate the extract based on the differential polarity and acid-base properties of its components.[10]

Protocol for Fractionation:

-

Suspend the crude acetone extract (e.g., 100 g) in 1 L of a water-methanol mixture (9:1 v/v).

-

Transfer the suspension to a large separatory funnel.

-

Extract this aqueous suspension sequentially with an equal volume of dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH). Perform each solvent extraction three times.

-

Combine the respective solvent layers (DCM, EtOAc, n-BuOH) and the final aqueous layer.

-

Evaporate each fraction to dryness in vacuo.

Expert Insight: The ethyl acetate fraction is typically the most promising for isolating prenylated flavonoid aglycones due to their intermediate polarity. The target, this compound, is highly likely to be concentrated in this fraction.

Caption: General workflow for extraction and fractionation.

Stage 3: Multi-Step Chromatographic Purification

This stage involves a cascade of chromatographic techniques to isolate the target compound to >95% purity.

Step 3.1: Silica Gel Column Chromatography (CC) This is the workhorse of natural product isolation, separating compounds based on their polarity.

-

Protocol:

-

Pack a glass column with silica gel (70-230 mesh) slurried in hexane.

-

Adsorb the dried ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel and load it carefully onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity. A typical gradient would start with 100% hexane, gradually introducing ethyl acetate (e.g., 95:5, 90:10, ... 0:100), followed by a gradient of ethyl acetate into methanol.

-

Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

Step 3.2: Size Exclusion Chromatography (Sephadex LH-20) This technique is excellent for cleaning up fractions from the silica gel column. It separates smaller molecules from larger ones and can also separate compounds based on their aromaticity.

-

Protocol:

-

Pack a column with Sephadex LH-20 resin swelled in 100% methanol.

-

Dissolve the combined, enriched fraction from the silica gel column in a minimal amount of methanol.

-

Load the sample and elute isocratically with 100% methanol.

-

Collect fractions and monitor by TLC or HPLC. This step is highly effective at removing residual tannins and polymeric material.

-

Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) This is the final polishing step to achieve high purity.

-

Protocol:

-

Use a reverse-phase C18 column.

-

Dissolve the purified fraction from the Sephadex column in methanol.

-

Elute with a gradient of water (A) and methanol or acetonitrile (B). Both mobile phases should be modified with 0.1% formic acid to ensure sharp peaks for phenolic compounds.

-

A typical gradient might be: 5% B to 60% B over 40 minutes.

-

Monitor the elution with a UV detector (phenolics typically have strong absorbance at 254 nm and 280 nm) and collect the peak corresponding to the target compound.

-

Evaporate the solvent to yield the pure isolated compound.

-

Caption: Multi-step chromatographic purification cascade.

Stage 4: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.

-

¹H NMR: Identifies the number and types of protons (hydrogens) in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal how the atoms are connected. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the placement of prenyl groups on the flavonoid skeleton.

-

-

UV-Vis and IR Spectroscopy: Provide complementary information about the chromophore system (UV-Vis) and functional groups (IR) present in the molecule.[11]

By comparing the obtained spectroscopic data with that of known "paratocarpin" or "artocarpin" analogues from the literature, the structure of this compound can be definitively confirmed.[5][7]

References

-

Abdullah, S. A., Jamil, S., Basar, N., & Lathiff, A. S. M. (2016). Flavonoids from the leaves and heartwoods of Artocarpus lowii King and their bioactivities. Natural Product Research. [Link]

-

Jamil, S., et al. (2014). Flavonoids from Artocarpus anisophyllus and their bioactivities. PubMed. [Link]

-

Kostić, D. A., et al. (2016). Procedure of isolating phenolic compounds from the root bark of Morus nigra. ResearchGate. [Link]

-

Sripathi, S. K., & Reneela, P. (2025). Isolation and characterization of two prenylated flavonoids from the stem bark of Artocarpus hirsutus Lam. Indian Journal of Natural Products and Resources. [Link]

-

Abdullah, S. A., et al. (2016). Flavonoids from the leaves and heartwoods of Artocarpus lowii King and their bioactivities. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Flavonoids from the roots of Artocarpus heterophyllus. Fitoterapia. [Link]

-

Kostić, E., & Arsić, B. (2019). Optimization of the Solid-Liquid Extraction Process of Phenolic Compounds from Mulberry Fruit. Journal of the Serbian Chemical Society. [Link]

-

Luthria, D. L. (2008). Phenolic Acids Profiling and Antioxidant Potential of Mulberry (Morus laevigata W., Morus nigra L., Morus alba L.) Leaves and Fruits Grown in Pakistan. Polish Journal of Food and Nutrition Sciences. [Link]

-

Santos-Buelga, C., et al. (2012). Extraction and isolation of phenolic compounds. Methods in Molecular Biology. [Link]

-

Lee, J.-H., et al. (2012). Growth inhibitory effect of paratocarpin E, a prenylated chalcone isolated from Euphorbia humifusa Wild., by induction of autophagy and apoptosis in human breast cancer cells. PubMed. [Link]

-

Hakim, E. H., et al. (2021). An Updated Review of Phytochemical Compounds and Pharmacology Activities of Artocarpus genus. Biointerface Research in Applied Chemistry. [Link]

-

Chaurasia, S., & Pandey, A. (2023). Phytochemistry and Pharmacology of Genus Artocarpus: A Review on Current Status of Knowledge. Semantic Scholar. [Link]

-

Jagtap, U. B., & Bapat, V. A. (2010). Artocarpus: a review of its traditional uses, phytochemistry and pharmacology. Journal of Ethnopharmacology. [Link]

Sources

- 1. utm.mx [utm.mx]

- 2. Artocarpus: a review of its traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Phytochemistry and Pharmacology of Genus Artocarpus: A Review on Current Status of Knowledge | Semantic Scholar [semanticscholar.org]

- 5. Flavonoids from the leaves and heartwoods of Artocarpus lowii King and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids from the roots of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids from Artocarpus anisophyllus and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Dehydroxyparatocarpin K: A Technical Guide for Structural Elucidation

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of 5-Dehydroxyparatocarpin K, a naturally occurring isoflavonoid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this specific molecule. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the analysis of this compound and related compounds.

Introduction to this compound

This compound is a member of the isoflavonoid class of natural products, which are known for their diverse biological activities.[1][2][3] The precise determination of its chemical structure is a prerequisite for understanding its biological function and for any further development in medicinal chemistry. Spectroscopic methods provide the necessary tools to unambiguously determine the connectivity and stereochemistry of such molecules.[1][2]

The chemical structure of this compound, as registered in public databases like PubChem, is (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one.[4] Its molecular formula is C₂₀H₁₈O₄, with a molecular weight of 322.4 g/mol .[4][5] This guide will walk through the predicted spectroscopic data for this structure and explain how each piece of information contributes to its confirmation.

Caption: Logical relationship between this compound and spectroscopic techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would exhibit signals corresponding to each unique proton in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J = 8.5 Hz | 2H | H-2', H-6' |

| ~6.85 | d, J = 8.5 Hz | 2H | H-3', H-5' |

| ~7.60 | s | 1H | H-4 |

| ~6.40 | s | 1H | H-10 |

| ~5.50 | dd, J = 12.0, 4.0 Hz | 1H | H-8 |

| ~3.00 | m | 2H | H-7 |

| ~6.60 | d, J = 10.0 Hz | 1H | H-5" |

| ~5.60 | d, J = 10.0 Hz | 1H | H-4" |

| ~1.45 | s | 6H | 2 x CH₃ (gem-dimethyl) |

| ~9.50 | s | 1H | 4'-OH |

Predicted ¹³C NMR and DEPT Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~180.0 | C | C-6 (C=O) |

| ~160.0 | C | C-2 |

| ~158.0 | C | C-4' |

| ~155.0 | C | C-9 |

| ~130.0 | CH | C-2', C-6' |

| ~128.0 | C | C-1' |

| ~125.0 | CH | C-4 |

| ~122.0 | CH | C-5" |

| ~116.0 | CH | C-3', C-5' |

| ~115.0 | CH | C-4" |

| ~110.0 | C | C-3 |

| ~105.0 | C | C-5 |

| ~102.0 | CH | C-10 |

| ~78.0 | C | C-6" |

| ~76.0 | CH | C-8 |

| ~45.0 | CH₂ | C-7 |

| ~28.0 | CH₃ | 2 x CH₃ (gem-dimethyl) |

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of the molecule.

-

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak between the signals at ~5.50 ppm (H-8) and ~3.00 ppm (H-7) would confirm their connectivity.

-

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, correlations from the gem-dimethyl protons (~1.45 ppm) to C-6" (~78.0 ppm), C-5" (~122.0 ppm), and C-4" (~115.0 ppm) would confirm the pyran ring structure.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[6]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135 and DEPT-90 spectra. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C due to its lower natural abundance and gyromagnetic ratio.

-

2D NMR Acquisition: Acquire ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC spectra. These experiments require specific pulse sequences and parameter optimization (e.g., evolution times, mixing times) to obtain high-quality data.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and elemental composition of a compound, and the fragmentation pattern can offer valuable structural information.[7][8]

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₂₀H₁₈O₄), the expected monoisotopic mass is 322.1205. HRMS, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure this mass with high accuracy (typically < 5 ppm error), which allows for the unambiguous determination of the molecular formula.[9][10]

| Ion | Calculated m/z |

| [M+H]⁺ | 323.1278 |

| [M+Na]⁺ | 345.1099 |

| [M-H]⁻ | 321.1132 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, key fragmentations would likely involve cleavages of the pyran and chromenone rings.

Caption: A simplified workflow for a tandem mass spectrometry experiment.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]

-

LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of the mobile phase to separate the compound of interest from any impurities.

-

MS Acquisition: Acquire full scan MS data in both positive and negative ion modes to determine the molecular weight.

-

MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments to obtain fragmentation data for the precursor ion of this compound.

-

Data Analysis: Analyze the data using specialized software to determine the accurate mass, elemental composition, and to propose fragmentation pathways that are consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.[12][13][14][15]

Predicted IR Absorption Bands

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Broad, Strong | O-H stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1650 | Strong | C=O stretch | Ketone (chromenone) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic C=C |

| ~1250 | Strong | C-O stretch | Ether |

| ~1150 | Strong | C-O stretch | Phenolic C-O |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structural elucidation of this compound. By carefully acquiring and interpreting the data from each of these techniques, researchers can confirm the molecular formula, identify the key functional groups, and piece together the complete carbon-hydrogen framework, including stereochemistry. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working on the characterization of this and other related natural products, ultimately facilitating their potential development as therapeutic agents.

References

-

Jung, Y. S., Rha, C. S., Baik, M. Y., et al. (2020). A brief history and spectroscopic analysis of soy isoflavones. Food Science and Biotechnology, 29(12), 1605–1617. [Link]

-

Kyung Hee University. (n.d.). A brief history and spectroscopic analysis of soy isoflavones. [Link]

-

Scribd. (n.d.). Jung - 2020 A Brief History and Spectroscopic Analysis of Soy Isoflavones. [Link]

-

MDPI. (2024). Nondestructive Quantification of Isoflavones in Cotyledons by Near-Infrared Spectroscopy and Potential and Limits for Sustainable Soybean Breeding. [Link]

-

Waters Corporation. (n.d.). Fast Analysis of Isoflavones in Dietary Supplements – USP Method Transfer onto a UHPLC System. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubMed. (2018). Growth inhibitory effect of paratocarpin E, a prenylated chalcone isolated from Euphorbia humifusa Wild., by induction of autophagy and apoptosis in human breast cancer cells. [Link]

-

UMass Lowell. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). Structure of Paratocarpin B. [Link]

-

Meilunbio. (n.d.). Paratocarpin K. [Link]

-

MDPI. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]

-

PubMed Central (PMC). (n.d.). Improved Precursor Characterization for Data-Dependent Mass Spectrometry. [Link]

-

PubMed Central (PMC). (n.d.). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spec. of crude DKP formation reaction (600 MHz, 298 K in...). [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

PubMed. (2010). Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

YouTube. (2020). Determine structures from IR spectra. [Link]

-

The Natural Products Atlas. (2022). Showing NP-Card for (2s,3s,4s,5r,6s)-3,4,5-trihydroxy-6-[(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy]oxane-2-carboxylic acid (NP0197025). [Link]

-

PubMed Central (PMC). (n.d.). Decoding protein modifications using top-down mass spectrometry. [Link]

Sources

- 1. A brief history and spectroscopic analysis of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. scribd.com [scribd.com]

- 4. This compound | C20H18O4 | CID 11515298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved Precursor Characterization for Data-Dependent Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding protein modifications using top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

The Architecture of a Novel Antitumor Agent: A Technical Guide to the Biosynthetic Pathway of 5-Dehydroxyparatocarpin K

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dehydroxyparatocarpin K, a prenylated pterocarpan, has emerged as a molecule of significant interest within the drug development landscape due to its potential antitumor and antimicrobial properties.[1] Understanding its biosynthesis is paramount for developing sustainable and scalable production methods, moving beyond reliance on plant extraction. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, synthesizing current knowledge on isoflavonoid and pterocarpan biosynthesis. We will delve into the key enzymatic steps, from the initial phenylpropanoid precursors to the final intricate prenylation and cyclization reactions. Furthermore, this guide offers detailed, field-proven experimental protocols for the heterologous expression of biosynthetic genes and in vitro enzymatic assays, equipping researchers with the practical knowledge to investigate and potentially engineer this pathway.

Introduction: The Significance of this compound

This compound belongs to the pterocarpan class of isoflavonoids, which are predominantly found in the plant kingdom, particularly in the Leguminosae family.[2][3] These compounds are often synthesized by plants as phytoalexins in response to pathogen attack.[2][4] The unique structural feature of this compound, a C6-C3-C6 skeleton with an additional prenyl group, contributes to its bioactivity. The prenyl moiety enhances the lipophilicity of the molecule, potentially facilitating its interaction with cellular membranes and protein targets.[5] Elucidating the biosynthetic machinery responsible for its production is a critical step towards harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

The Proposed Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into isoflavonoid synthesis, proceeds to the formation of the pterocarpan scaffold, and culminates in a specific prenylation event.

The Phenylpropanoid and Isoflavonoid Core Pathway

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions, common to the biosynthesis of all flavonoids, constructs the foundational isoflavone skeleton.[6][7]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.[8]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[8]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[8]

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In the specific branch leading to 5-deoxyisoflavonoids, CHR acts in concert with CHS to produce isoliquiritigenin.[7][9]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of isoliquiritigenin to liquiritigenin.[7]

-

Isoflavone Synthase (IFS): A key enzyme that introduces the characteristic B-ring migration, converting the flavanone liquiritigenin into the isoflavone daidzein via a 2-hydroxyisoflavanone intermediate.[2][10]

Diagram of the Core Isoflavonoid Biosynthetic Pathway

Caption: Enzymatic steps from the isoflavone daidzein to the core pterocarpan structure.

The Final Step: Prenylation

The defining feature of this compound is its prenyl group. This is attached to the pterocarpan scaffold by a prenyltransferase (PT). Plant-derived flavonoid PTs are often membrane-bound proteins, which can present challenges for heterologous expression. [11][12]In contrast, microbial PTs are typically soluble and can exhibit broader substrate specificity, making them attractive tools for biocatalysis. [11][12][13] The proposed final step in the biosynthesis of this compound is the C-prenylation of the pterocarpan precursor, likely at the C-2 or C-4 position of the A-ring. This reaction utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Putative Final Biosynthetic Step

Caption: The proposed final prenylation step in the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation and Engineering

The following protocols provide a framework for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.

Heterologous Expression of Candidate Biosynthetic Genes

The functional characterization of candidate genes (e.g., P450s, reductases, prenyltransferases) is a critical step. Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly used hosts for expressing plant-derived genes. [11][12] Step-by-Step Protocol for Heterologous Expression in S. cerevisiae

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequences of candidate genes with codon optimization for yeast expression.

-

Vector Construction: Clone the synthesized genes into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/PEG method.

-

Expression Induction: Grow the transformed yeast cells in selective media to an appropriate optical density, then induce gene expression by adding galactose to the media.

-

Substrate Feeding: After induction, feed the yeast culture with the putative substrate (e.g., daidzein for I2'H characterization, or the pterocarpan precursor for PT characterization).

-

Metabolite Extraction: After a suitable incubation period, harvest the yeast cells and extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted metabolites by LC-MS/MS to identify the enzymatic product.

In Vitro Enzyme Assays

In vitro assays using purified enzymes or microsomal fractions provide quantitative data on enzyme kinetics and substrate specificity.

Step-by-Step Protocol for an in vitro Prenyltransferase Assay

-

Enzyme Preparation:

-

For soluble microbial PTs, express the enzyme in E. coli with a purification tag (e.g., His-tag) and purify using affinity chromatography. [11] * For membrane-bound plant PTs, prepare a microsomal fraction from the heterologously expressing yeast cells. [1]2. Assay Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation (e.g., 5 mM MgCl2)

-

Prenyl donor (e.g., 100 µM DMAPP)

-

Isoflavonoid/pterocarpan substrate (e.g., 50 µM)

-

Purified enzyme or microsomal protein (10-50 µg)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of methanol or ethyl acetate. Vortex and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant containing the product by HPLC or LC-MS/MS.

Analytical Techniques for Intermediate and Product Identification

The identification and structural elucidation of the intermediates and the final product are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Application in Pathway Elucidation |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of substrates and products in enzymatic assays and fermentation extracts. [6][14] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive detection and identification of known and unknown metabolites based on their mass-to-charge ratio and fragmentation patterns. [6][9][14]This is particularly useful for identifying prenylated compounds. [9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of purified novel intermediates and the final product. 1H and 13C NMR are essential for determining the precise location of prenyl groups and the stereochemistry of the molecule. [15] |

Regulatory Landscape of Isoflavonoid Biosynthesis

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level. Transcription factors, particularly from the MYB and bHLH families, play a crucial role in controlling the expression of key biosynthetic genes like CHS and IFS. [16][17][18]Environmental cues such as pathogen attack, UV radiation, and nutrient availability can also modulate the expression of these genes, leading to an increased production of isoflavonoid phytoalexins. [2][16]Understanding this regulatory network is essential for developing strategies to enhance the production of this compound in engineered systems.

Future Perspectives and Conclusion

The elucidation of the complete biosynthetic pathway of this compound is a key step towards its sustainable production. While the core isoflavonoid and pterocarpan biosynthetic pathways are relatively well-understood, the specific prenyltransferase responsible for the final step in this compound synthesis remains to be definitively identified and characterized. The experimental approaches outlined in this guide provide a robust framework for achieving this goal. The identification and characterization of this novel prenyltransferase will not only enable the microbial production of this compound but also expand the toolbox of biocatalysts available for the synthesis of other valuable prenylated natural products. The integration of synthetic biology and metabolic engineering approaches holds immense promise for the development of high-yield production platforms for this and other medicinally important isoflavonoids.

References

-

Akashi, T., et al. (2009). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology. [Link]

-

Dastmalchi, M., et al. (2024). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers in Plant Science. [Link]

-

Dixon, R. A. (2001). Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia. [Link]

-

Gao, Y., et al. (2023). Transcriptomic Regulatory Mechanisms of Isoflavone Biosynthesis in Trifolium pratense. International Journal of Molecular Sciences. [Link]

-

Nabavi, S. M., et al. (2020). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules. [Link]

-

Dastmalchi, M., et al. (2024). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers in Plant Science. [Link]

-

de Souza, A. D. L., et al. (2022). Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. ACS Omega. [Link]

-

Xu, Y. J., et al. (2012). Simultaneous characterization of prenylated flavonoids and isoflavonoids in Psoralea corylifolia L. by liquid chromatography with diode-array detection and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Metz, P., et al. (2020). Asymmetric one-pot transformation of isoflavones to pterocarpans and its application in phytoalexin synthesis. Nature Communications. [Link]

-

Subramanian, S., et al. (2019). GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean. Frontiers in Plant Science. [Link]

-

de Souza, A. D. L., et al. (2022). Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2021). Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules. [Link]

-

Li, Y., et al. (2022). Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases. ACS Omega. [Link]

-

Xu, Y. J., et al. (2012). Simultaneous characterization of prenylated flavonoids and isoflavonoids in Psoralea corylifolia L. by liquid chromatography with diode-array detection and quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Wang, X., et al. (2023). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Frontiers in Bioengineering and Biotechnology. [Link]

-

Li, Y., et al. (2022). Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases. ACS Publications. [Link]

-

de Souza, A. D. L., et al. (2022). Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking. National Institutes of Health. [Link]

-

Zhang, Y., et al. (2022). Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia. Organic & Biomolecular Chemistry. [Link]

-

Chalmers, A. A., et al. (1977). C NMR OF PTEROCARPANS. ElectronicsAndBooks. [Link]

-

Sasaki, K., et al. (2011). Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens. Journal of Biological Chemistry. [Link]

-

da Silva, T. M., et al. (2010). Pterocarpans and a novel flavanone from harpalyce brasiliana roots. Journal of the Brazilian Chemical Society. [Link]

-

van der Krol, A. R., et al. (2010). Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs). Phytochemistry Reviews. [Link]

-

Yazaki, K., et al. (2009). Regio- and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase. ResearchGate. [Link]

-

Akashi, T., et al. (2005). Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus. Plant Physiology. [Link]

-

Wang, C., et al. (2021). Biochemical characterization of a multiple prenyltransferase from Tolypocladium inflatum. Frontiers in Chemistry. [Link]

-

Simons, R., et al. (2011). Identification of Prenylated Pterocarpans and Other Isoflavonoids in Rhizopus Spp. Elicited Soya Bean Seedlings by Electrospray Ionisation Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Al-Majmaie, S., et al. (2021). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. Molecules. [Link]

-

Baral, B., et al. (2021). Discovery and Heterologous Expression of Functional 4-O-Dimethylallyl-l-tyrosine Synthases from Lichen-Forming Fungi. Journal of Natural Products. [Link]

-

Chien, S. C., et al. (2016). Pterocarpans from Derris Laxiflora. ResearchGate. [Link]

-

Lu, C., et al. (2025). Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin. Biochemical and Biophysical Research Communications. [Link]

-

Baral, B., et al. (2021). Discovery and Heterologous Expression of Functional 4-O-Dimethylallyl-l-tyrosine Synthases from Lichen-Forming Fungi. ResearchGate. [Link]

-

Simons, R., et al. (2011). Identification of prenylated pterocarpans and other isoflavonoids in Rhizopus spp. elicited soya bean seedlings by electrospray ionisation mass spectrometry. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2021). Microbial soluble aromatic prenyltransferases for engineered biosynthesis. Biotechnology Advances. [Link]

-

Yazaki, K., et al. (2021). Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis. ResearchGate. [Link]

-

Yazaki, K., et al. (2002). Enzymatic prenylation of isoflavones in white lupin. Semantic Scholar. [Link]

- Lu, C., et al. (2025).

-

Araya-Cloutier, C., et al. (2020). Induction of promising antibacterial prenylated isoflavonoids from different subclasses by sequential elicitation of soybean. Phytochemistry. [Link]

-

Lukowski, A. L., et al. (2018). In vitro assay of aromatic prenyltransferases FamD1 and FamD2. ResearchGate. [Link]

-

Dixon, R. A., et al. (2021). Metabolic Engineering of Isoflavones: An Updated Overview. Frontiers in Plant Science. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 3. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis Pathway and Metabolism of Isoflavones | Encyclopedia MDPI [encyclopedia.pub]

- 5. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous characterization of prenylated flavonoids and isoflavonoids in Psoralea corylifolia L. by liquid chromatography with diode-array detection and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

Elucidation of 5-Dehydroxyparatocarpin K: A Structural Puzzle Awaiting a Primary Account

Introduction

5-Dehydroxyparatocarpin K is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure has been established as (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one, with a molecular formula of C₂₀H₁₈O₄ and a molecular weight of approximately 322.4 g/mol . This compound has been identified from the plant Cullen corylifolium (L.) Medik., also known by its synonym Psoralea corylifolia. This plant has a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine, for treating various skin conditions.[1][2][3] The structural complexity and biological origin of this compound make it a subject of interest for researchers in natural product chemistry and drug development.

Despite the confirmation of its structure in chemical databases, a comprehensive, in-depth guide on its chemical structure elucidation cannot be completed at this time. The primary scientific literature detailing the original isolation and, crucially, the spectroscopic data (NMR, MS) that form the basis of the structure's confirmation, is not available through extensive searches. Without this foundational experimental data, a detailed technical analysis of the elucidation process, as requested, is not possible.

This document will, therefore, outline the general principles and methodologies that would be employed for the structure elucidation of a novel flavonoid like this compound, based on established practices in the field. It will also present the known information about the compound and its botanical source.

The Botanical Source: Cullen corylifolium

Cullen corylifolium, a member of the Fabaceae family, is an annual herb found in tropical and subtropical regions.[1] It is a rich source of a diverse array of phytochemicals, including flavonoids, coumarins, and meroterpenes.[1][2] These compounds are believed to be responsible for the plant's wide range of reported biological activities, which include anti-inflammatory, antibacterial, antioxidant, and antitumor properties.[1][2][3] The isolation of this compound from this plant places it within a family of structurally related flavonoids that are subjects of ongoing research for their potential therapeutic applications.

The General Approach to Structure Elucidation of a Novel Flavonoid

The process of elucidating the structure of a new natural product like this compound is a systematic investigation that combines separation science with various spectroscopic techniques. The workflow is designed to first isolate the pure compound and then piece together its molecular structure atom by atom.

Part 1: Isolation and Purification

The initial step involves the extraction of chemical constituents from the plant material, typically the seeds or fruits of Cullen corylifolium.

Experimental Protocol: General Extraction and Isolation Workflow

-

Preparation of Plant Material: The collected plant parts (e.g., seeds) are air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This process, known as fractionation, separates compounds based on their solubility.

-

Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques to isolate individual compounds. This is a multi-step process:

-

Column Chromatography: Often the first step, using silica gel or other stationary phases to separate the components of the extract.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. A C18 column is commonly used for flavonoids, with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

-

-

Purity Assessment: The purity of the isolated compound is confirmed by HPLC, typically by observing a single sharp peak.

Below is a conceptual workflow for the isolation process.

Caption: Conceptual workflow for the isolation and purification of a natural product.

Part 2: Spectroscopic Analysis for Structure Determination

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic methods.

1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecule with high precision. From this, the molecular formula (C₂₀H₁₈O₄) can be deduced.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments is typically performed.

-

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms (protons) in the molecule, providing information about their chemical environment, the number of each type of proton, and how they are connected to neighboring protons.

-

¹³C NMR (Carbon NMR): This experiment identifies all the carbon atoms in the molecule, indicating their chemical environment (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR Experiments: These experiments reveal correlations between different atoms, allowing the assembly of the molecular skeleton.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically those on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbon atoms they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, which is important for determining the stereochemistry of the molecule.

-

The logical process of piecing together the structure from spectroscopic data is illustrated below.

Caption: Logical flow from raw spectroscopic data to the final chemical structure.

The Structure of this compound

The established structure of this compound is a flavonoid with a pyran ring fused to the chromenone core. Key structural features include:

-

A chromenone core, which is characteristic of many flavonoids.

-

A pyran ring fused to the chromenone system.

-

A gem-dimethyl group on the pyran ring.

-

A p-hydroxyphenyl substituent, which is common in this class of compounds.

-

A stereocenter at the C-8 position.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Skeleton | Pyrano[3,2-g]chromen-6-one |

| Substituents | 4-hydroxyphenyl group at C-8 |

| 2,2-dimethyl groups on the pyran ring | |

| Molecular Formula | C₂₀H₁₈O₄ |

| Molecular Weight | 322.36 g/mol |

| Stereochemistry | (S)-configuration at C-8 |

Conclusion

While the definitive structure of this compound is known and recorded in scientific databases, the absence of the primary research paper detailing its isolation and spectroscopic analysis prevents a thorough and authoritative guide on its structure elucidation. The methodologies described herein represent the standard, field-proven approach that would have been taken to identify this molecule. The elucidation of natural product structures is a cornerstone of phytochemistry and drug discovery, relying on a logical and evidence-based interpretation of spectroscopic data. Further research to uncover the original publication would be invaluable to the scientific community, providing the detailed experimental evidence needed to fully appreciate the discovery of this unique flavonoid.

References

Note: The following references provide context on the source plant and related compounds but do not contain the specific elucidation data for this compound.

- Bhalla, V.K., Nayak, U.R., & Dev, S. (1968). Some new flavonoids from Psoralea corylifolia. Tetrahedron Letters, 9(20), 2401-2406.

- Khushboo, P. S., Jadhav, V. M., Kadam, V. J., & Sathe, N. S. (2010). Psoralea corylifolia Linn.—“Kushtanashini”. Pharmacognosy Reviews, 4(7), 69–76.

- Pandey, P., Mehta, A., & Dwivedi, J. (2013). Physico-chemical and preliminary phytochemical screening of Psoralea corylifolia. Archives of Applied Science Research, 5(2), 261-265.

- Qamar, F., & Khan, S. A. (2018). Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review. Journal of Ethnopharmacology, 224, 1-19.

- Chen, C. F., Wu, C. C., & Teng, C. M. (1996). Antiplatelet flavonoids from seeds of Psoralea corylifolia.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11515298, this compound. Retrieved from [Link].

- Koul, B., Taak, P., & Sanya, I. (2018). Genus Psoralea: A review of the traditional and modern uses, phytochemistry and pharmacology. Journal of Ethnopharmacology, 232, 201-226.

- Chopra, B., Dhingra, A. K., & Dhar, K. L. (2013). Psoralea corylifolia L. (Buguchi)—Folklore to modern evidence: A review. Fitoterapia, 90, 44-56.

- Kumar, A., & Singh, A. (2022). Ethnopharmacological, Phytochemistry and Pharmacological Activities of Psoralea Corylifolia: A Review. International Journal of Pharmaceutical Sciences and Research, 13(5), 1935-1945.

- S., S., & S., P. (2024). A COMPREHENSIVE REVIEW OF PSORALE CORYLIFOLIA TRADITIIONAL USES, BIOACTIVE COMPOUNDS AND MODERN PHARMACOLOGY.

Sources

An In-Silico Expedition: Charting the Bioactivity of 5-Dehydroxyparatocarpin K

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of structurally diverse and biologically active molecules.[1] 5-Dehydroxyparatocarpin K, a flavonoid compound, presents an intriguing scaffold for therapeutic exploration.[2] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of its bioactivity. We will navigate the essential computational methodologies, from initial target identification to the nuanced interpretation of molecular dynamics, equipping researchers with a robust workflow to unlock the therapeutic potential of this and other natural products. This document emphasizes the rationale behind each computational step, ensuring a transparent and reproducible research paradigm.

Introduction: The Rationale for an In Silico First Approach

The traditional drug discovery pipeline is a long and arduous journey, often fraught with high attrition rates and exorbitant costs.[3] In silico methodologies, or computer-aided drug design (CADD), have emerged as indispensable tools to de-risk and expedite this process.[4][5][6][7] By simulating molecular interactions and predicting pharmacokinetic properties in a virtual environment, we can prioritize promising candidates and identify potential liabilities long before committing to costly and time-consuming wet-lab experiments.[4][6]

This guide focuses on this compound, a natural product with limited but suggestive evidence of bioactivity, including potential antitumor and antimicrobial properties.[2] The core objective is to construct a predictive model of its biological behavior, thereby generating testable hypotheses for subsequent experimental validation. The workflow presented herein is designed to be both comprehensive and modular, allowing for adaptation to a wide range of natural product investigations.

Foundational Knowledge: Understanding this compound

Before embarking on any computational analysis, a thorough understanding of the molecule is paramount.

2.1. Chemical Identity and Properties:

This compound is a flavonoid with the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol .[8][9] Its structure, characterized by a pyrano[3,2-g]chromen-6-one core with a 4-hydroxyphenyl substituent, can be retrieved from public databases such as PubChem (CID 11515298).[8]

| Property | Value | Source |

| Molecular Formula | C20H18O4 | PubChem[8] |

| Molecular Weight | 322.35 g/mol | LookChem[9] |

| IUPAC Name | (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | PubChem[8] |

| CAS Number | 124858-37-3 | LookChem[9] |

2.2. Known and Putative Biological Activities:

While specific studies on this compound are limited, its structural similarity to other paratocarpins and flavonoids provides initial clues. For instance, paratocarpin E has demonstrated growth inhibitory effects in human breast cancer cells through the induction of apoptosis and autophagy.[10] Flavonoids as a class are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] This foundational knowledge allows us to formulate initial hypotheses about potential therapeutic targets.

The In Silico Workflow: A Step-by-Step Guide

The following workflow outlines a logical progression of computational experiments designed to predict the bioactivity of this compound.

Figure 1: A comprehensive workflow for the in silico bioactivity prediction of a novel compound.

3.1. Phase 1: Target Identification and Ligand Preparation

The initial and most critical step is to identify potential biological targets for this compound. This is not a trivial task for a natural product with limited prior research. We will employ a two-pronged approach.

3.1.1. Ligand-Based Target Prediction:

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[12]

-

Protocol:

-

Obtain Ligand Structure: Download the 2D or 3D structure of this compound from PubChem in SDF or SMILES format.[8]

-

Utilize Similarity-Based Tools: Employ web servers like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D similarity to known bioactive molecules.

-

Employ Machine Learning-Based Tools: Utilize platforms that use machine learning algorithms to correlate molecular features with biological targets.[12]

-

Analyze and Prioritize Targets: Scrutinize the list of predicted targets, prioritizing those with known relevance to cancer, inflammation, or infectious diseases, based on the known activities of related flavonoids.

-

3.1.2. Literature-Based Target Mining:

Concurrently, a thorough literature search for the bioactivities of structurally related paratocarpins and flavonoids can reveal experimentally validated targets.

3.2. Phase 2: Molecular Docking - Predicting Binding Interactions

Once a prioritized list of potential targets is established, molecular docking is employed to predict the binding mode and affinity of this compound to these proteins.[6][13][14] This computational "handshake" provides a static snapshot of the ligand-protein interaction.[13]

3.2.1. Essential Software:

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: A widely used and validated docking engine.[15]

-

PyMOL or UCSF Chimera: For visualizing and analyzing docking results.[15]

3.2.2. Step-by-Step Molecular Docking Protocol:

-

Protein Preparation:

-

Ligand Preparation:

-

Convert the 2D structure of this compound to a 3D structure using a tool like OpenBabel.

-

In AutoDock Tools, assign polar hydrogens, compute Gasteiger charges, and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.[16]

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The location and dimensions of the grid box are critical for a successful docking run.

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

Analyze the output file, which will contain multiple binding poses ranked by their predicted binding affinity (in kcal/mol). Lower binding energy values typically indicate a more favorable interaction.[13]

-

Visualize the top-ranked poses in PyMOL or Chimera to examine the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the target protein.

-

Figure 2: A detailed workflow for performing molecular docking simulations.

3.3. Phase 3: ADMET Prediction - Assessing Drug-Likeness

A molecule's efficacy is not solely determined by its binding affinity; its pharmacokinetic properties are equally crucial.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify potential liabilities early in the discovery process.[6]

3.3.1. Recommended Web Servers:

-

SwissADME: A user-friendly platform for predicting a wide range of physicochemical and pharmacokinetic properties.

-

ADMETlab 3.0: A comprehensive online platform for ADMET prediction.[19]

-

PreADMET: Another valuable tool for predicting ADME and toxicity data.[20]

-

vNN-ADMET: A web server for ADMET prediction using a variable nearest neighbor methodology.[21]

3.3.2. Key Parameters to Evaluate:

| Parameter Category | Specific Parameters | Desired Range/Outcome | Rationale |

| Physicochemical Properties | Molecular Weight, LogP, H-bond donors/acceptors | Adherence to Lipinski's Rule of Five | Good oral bioavailability |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | High | Efficient absorption from the gut |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Varies by target; generally low for peripheral targets | Determines where the drug goes in the body |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Non-inhibitor, not a major substrate | Avoids drug-drug interactions and rapid clearance |

| Excretion | (Often inferred from metabolism and solubility) | - | How the drug is eliminated from the body |

| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity | Negative/Low | Minimizes adverse effects |

3.4. Phase 4: Molecular Dynamics - Simulating Dynamic Behavior

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time.[6][22][23] This allows for the assessment of the stability of the predicted binding pose and a more nuanced understanding of the intermolecular interactions.[22]

3.4.1. Essential Software:

-

GROMACS: A versatile and widely used package for performing MD simulations.[24][25]

-

AMBER: Another popular suite of programs for MD simulations.[26]

3.4.2. General MD Simulation Protocol:

-

System Preparation:

-

The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

-

Production Run:

-

The production MD simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved at regular intervals.

-

-

Analysis:

-

The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key intermolecular interactions observed in the docking pose is also monitored.

-

Synthesizing the Data and Formulating a Hypothesis

The culmination of this in silico investigation is the integration of all generated data to formulate a testable hypothesis. A strong hypothesis will be supported by a convergence of evidence from the different computational methods. For example, a promising result would be a high predicted binding affinity to a cancer-related target, a stable binding pose in MD simulations, and a favorable ADMET profile.

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has outlined a rigorous and comprehensive in silico workflow for predicting the bioactivity of this compound. By systematically applying these computational techniques, researchers can gain valuable insights into its potential therapeutic applications, prioritize experimental efforts, and ultimately accelerate the journey from natural product to novel therapeutic. It is crucial to remember that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide and inform the drug discovery process.

References

-

ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. [Link]

-

Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies. (2024). PMC. [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

ADMETboost: A Web Server for Accurate ADMET Prediction. (n.d.). PMC. [Link]

-

PreADMET | Prediction of ADME/Tox. (n.d.). BMDRC. [Link]

-

Molecular Dynamics Simulation: A Step-by-Step Tutorial. (2024). Omics tutorials. [Link]

-

vNN-ADMET. (n.d.). vNN-ADMET. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

A Guide to In Silico Drug Design. (n.d.). PMC. [Link]

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI. [Link]

-

What is in silico drug discovery?. (2025). Patsnap Synapse. [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020). bioRxiv. [Link]

-

How Do In Silico Trials Work? A Brief Guide. (2024). The Clinical Trial Vanguard. [Link]

-

ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. [Link]

-

In silico polypharmacology of natural products. (2017). Briefings in Bioinformatics. [Link]

-

Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. (n.d.). Frontiers. [Link]

-

Drug discovery by using in-silico experiments. (2022). dockdynamics In-Silico Lab. [Link]

-

Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. (n.d.). Frontiers. [Link]

-

In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

GROMACS Tutorials. (n.d.). GROMACS. [Link]

-

Good sources for self-studying Molecular Dynamics Simulation. (2022). Medium. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

How to perform Molecular dynamics simulation in Colab?. (2025). YouTube. [Link]

-

This compound from MyBioSource.com. (n.d.). Biocompare.com. [Link]

-

This compound Supplier. (n.d.). ChemFarm. [Link]

-

Growth inhibitory effect of paratocarpin E, a prenylated chalcone isolated from Euphorbia humifusa Wild., by induction of autophagy and apoptosis in human breast cancer cells. (n.d.). PubMed. [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). MDPI. [Link]

-

Antitumor Activity of Bioactive Compounds from Rapana venosa against Human Breast Cell Lines. (n.d.). PMC. [Link]

-

Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. (n.d.). MDPI. [Link]

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]

-

2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (n.d.). MDPI. [Link]

-

Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. (2024). MDPI. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. This compound [myskinrecipes.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 6. dockdynamics.com [dockdynamics.com]

- 7. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 8. This compound | C20H18O4 | CID 11515298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. Growth inhibitory effect of paratocarpin E, a prenylated chalcone isolated from Euphorbia humifusa Wild., by induction of autophagy and apoptosis in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 21. vNN-ADMET [vnnadmet.bhsai.org]

- 22. mdpi.com [mdpi.com]

- 23. frontiersin.org [frontiersin.org]

- 24. Molecular Dynamics Simulation: A Step-by-Step Tutorial - Omics tutorials [omicstutorials.com]

- 25. GROMACS Tutorials [mdtutorials.com]

- 26. medium.com [medium.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Dehydroxyparatocarpin K

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of 5-Dehydroxyparatocarpin K, a natural flavonoid compound.[1][2] This guide emphasizes the scientific rationale behind experimental choices, provides detailed protocols for robust and reproducible assays, and outlines the necessary steps for data analysis and interpretation.

Introduction: The Therapeutic Potential of this compound

This compound is a flavonoid, a class of natural products known for a wide range of biological activities.[1][3] Its chemical structure (Molecular Formula: C₂₀H₁₈O₄, Molecular Weight: 322.35 g/mol ) provides a unique scaffold that has been investigated for potential antitumor and antimicrobial properties.[1][4] The initial exploration of any novel compound for therapeutic use, particularly in oncology, begins with a critical assessment of its cytotoxicity—the ability to kill or damage cells.[5]